BenchChemオンラインストアへようこそ!

1-tert-butyl2-methyl2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate

Chirality Racemization Stereochemical stability

1-tert-Butyl 2-methyl 2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate (CAS 292825-83-3) is a C2-quaternary 2,5-dihydropyrrole-1,2-dicarboxylate bearing an N-Boc protecting group and a methyl ester. Its molecular formula is C₁₂H₁₉NO₄ (MW 241.28 g/mol), making it a heavier, more lipophilic congener of the widely used chiral 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate building blocks (C₁₁H₁₇NO₄, MW 227.26 g/mol).

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
Cat. No. B15309019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl2-methyl2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC1(C=CCN1C(=O)OC(C)(C)C)C(=O)OC
InChIInChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-8-6-7-12(13,4)9(14)16-5/h6-7H,8H2,1-5H3
InChIKeyYDKVELHEMMJYJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 2-Methyl 2-Methyl-2,5-Dihydro-1H-Pyrrole-1,2-Dicarboxylate – Structural Baseline & Procurement Profile


1-tert-Butyl 2-methyl 2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate (CAS 292825-83-3) is a C2-quaternary 2,5-dihydropyrrole-1,2-dicarboxylate bearing an N-Boc protecting group and a methyl ester . Its molecular formula is C₁₂H₁₉NO₄ (MW 241.28 g/mol), making it a heavier, more lipophilic congener of the widely used chiral 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate building blocks (C₁₁H₁₇NO₄, MW 227.26 g/mol) [1]. The defining structural feature is the geminal dimethyl substitution at C2, which eliminates the stereogenic center present in all common analogs and fundamentally alters the compound‘s physicochemical and stereochemical profile .

Why 1-tert-Butyl 2-Methyl 2-Methyl-2,5-Dihydro-1H-Pyrrole-1,2-Dicarboxylate Cannot Be Replaced by Common Chiral Dihydropyrrole Analogs


The canonical chiral 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate esters (e.g., CAS 74844-93-2, 220652-51-7, 202477-57-4) possess a single stereocenter at C2 and are primarily deployed as enantiopure proline surrogates or chiral pool intermediates . However, their stereochemical integrity is vulnerable to epimerization under both basic and acidic conditions commonly encountered during peptide coupling, ester hydrolysis, or Boc deprotection [1]. In contrast, the target compound‘s C2-quaternary center renders it intrinsically achiral, completely eliminating racemization risk, enantiomeric purity specifications, and the associated analytical burden. Simultaneously, the additional methyl group increases lipophilicity (LogP 1.725 vs. 1.33–1.50 for analogs), reduces conformational flexibility (1 rotatable bond vs. 4), and shifts the physical form to a low-temperature-stable oil—factors that collectively invalidate one-to-one substitution in any application where stereochemical stability, membrane permeability, or conformational pre-organization matters [2].

Quantitative Differentiation Evidence for 1-tert-Butyl 2-Methyl 2-Methyl-2,5-Dihydro-1H-Pyrrole-1,2-Dicarboxylate vs. Closest Analogs


Elimination of Enantiomeric Purity Requirements Through C2-Quaternary Architecture

The target compound bears a gem-dimethyl quaternary carbon at C2 (SMILES: COC(=O)C1(C)C=CCN1C(=O)OC(C)(C)C), resulting in zero stereogenic centers . Its closest commercially significant analogs—(S)-1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate (CAS 74844-93-2, optical rotation [α]₂₅^D = 261 ± 2°, C=1 in CHCl₃) and the (R)-enantiomer (CAS 220652-51-7)—each contain one chiral center requiring enantiomeric purity specification (typically ≥95% to ≥99.5% by chiral HPLC) . The quaternary architecture intrinsically abolishes the stereocenter, converting a chiral intermediate into an achiral building block that requires no enantiomeric excess (ee) determination, no chiral chromatographic purification, and carries zero risk of racemization during downstream synthetic steps.

Chirality Racemization Stereochemical stability

Increased Lipophilicity (LogP 1.725 vs. 1.33–1.50) for Enhanced Predicted Membrane Permeability

The target compound exhibits a computed LogP of 1.725, which is 0.225–0.395 units higher than the closest racemic and enantiopure analogs [1]. Specifically, the racemic 2-monosubstituted analog (CAS 202477-57-4) has an XLogP3-AA of 1.5 (Δ = +0.225), while the (S)-enantiomer (CAS 74844-93-2) reports a LogP of 1.3349 (Δ = +0.390) and the (R)-enantiomer (CAS 220652-51-7) reports a LogP of 0.99 (Δ = +0.735) . This consistent increase in lipophilicity arises from the additional C2-methyl group (replacement of C–H with C–CH₃) and is predictive of improved passive membrane permeability based on established LogP–permeability correlations.

Lipophilicity LogP Membrane permeability

Restricted Conformational Flexibility (1 vs. 4 Rotatable Bonds) for Enhanced Structural Pre-organization

The target compound possesses only 1 rotatable bond (as reported by Leyan), whereas the racemic 2-monosubstituted analog (CAS 202477-57-4) has 4 rotatable bonds per PubChem computed descriptors [1]. This three-bond reduction reflects the gem-dimethyl substitution at C2, which eliminates rotation around the C2–ester bond and restricts the conformational freedom of the dihydropyrrole ring. The same TPSA value (55.84 Ų) is shared across the target and the (S)-enantiomer, indicating that the increased rigidity does not come at the expense of polarity but results from steric constraint at the quaternary center .

Conformational rigidity Rotatable bonds Pre-organization

Differentiated Physical Form (Oil Requiring −10 °C Storage) Distinct from Room-Temperature-Stable Liquid Analogs

The target compound is an oil that requires storage at −10 °C with ice-pack shipping, as specified by Sigma-Aldrich . In contrast, the (S)-enantiomer (CAS 74844-93-2) is a light yellowish liquid recommended for storage at 0–8 °C, and the (R)-enantiomer (CAS 220652-51-7) is reported as a liquid with storage below 25 °C . The target compound’s lower recommended storage temperature suggests a different thermal stability or reactivity profile, likely attributable to the quaternary center’s influence on ring strain or the electron density of the dihydropyrrole olefin. The molecular weight difference (241.28 vs. 227.26 g/mol, +6.2%) further distinguishes it for stoichiometric calculations in synthesis.

Physical form Storage stability Handling

2,2-Disubstituted Dihydropyrrole Scaffold Enables Mitotic Kinesin Inhibitor Synthesis Not Accessible from 2-Monosubstituted Analogs

US Patent 2005/0075367 and related filings explicitly describe the stereoselective preparation of 2,2-disubstituted-4-carbonatepyrroles as essential intermediates for synthesizing inhibitors of mitotic kinesins (e.g., KSP/Eg5), a class of anti-mitotic anticancer agents [1]. The quaternary C2 center in these intermediates—structurally identical to the target compound’s architecture—is a pharmacophoric requirement, as the gem-disubstitution pattern occupies a hydrophobic pocket in the kinesin active site that cannot be engaged by the 2-monosubstituted (chiral) analogs. The 2-monosubstituted dihydropyrrole esters are predominantly used as proline surrogates in peptide chemistry and do not provide the quaternary substitution pattern required for this inhibitor class .

2,2-Disubstituted pyrrole Mitotic kinesin inhibitor Quaternary carbon intermediate

High-Value Application Scenarios for 1-tert-Butyl 2-Methyl 2-Methyl-2,5-Dihydro-1H-Pyrrole-1,2-Dicarboxylate Driven by Quantitative Differentiation Evidence


Synthesis of Mitotic Kinesin (KSP/Eg5) Inhibitor Intermediates Requiring a Quaternary C2 Dihydropyrrole Scaffold

As established in Section 3, the 2,2-disubstituted dihydropyrrole architecture is a required intermediate in patented routes to KSP inhibitors [1]. The target compound provides the exact quaternary substitution pattern needed to occupy the hydrophobic pocket in the kinesin active site. The commonly available chiral 2-monosubstituted analogs (e.g., Boc-3,4-dehydro-L-proline methyl ester) lack the C2-quaternary carbon and cannot serve this pharmacophoric role. The compound‘s achiral nature also eliminates the complication of enantiomeric purity tracking during multi-step inhibitor assembly.

Construction of Rigidified, Metabolically Stabilized Peptidomimetics and Conformationally Constrained Ligands

The target compound’s restricted conformational flexibility (1 rotatable bond vs. 4 for racemic analogs) and increased lipophilicity (LogP 1.725 vs. 1.33–1.50) make it a superior building block for designing peptidomimetics where entropic pre-organization enhances target binding affinity [2]. The quaternary C2 center simultaneously prevents racemization during solid-phase peptide synthesis conditions (piperidine, TFA) that would degrade enantiopure 2-monosubstituted analogs. The higher LogP also predicts improved passive membrane permeability for intracellular-targeting peptidomimetics.

Desymmetrization Platform for Accessing Quaternary-Carbon-Containing Pyrrolidines and γ-Lactams

The achiral nature of the target compound makes it an ideal substrate for catalytic asymmetric desymmetrization reactions, as demonstrated with related N-protected 2,5-dihydro-1H-pyrroles via Heck–Matsuda arylation [3]. Unlike its chiral analogs, the target compound does not require matched/mismatched kinetic resolution scenarios, simplifying reaction optimization. The quaternary center ensures that the newly created stereocenter during desymmetrization is the sole chiral element, enabling predictable stereochemical outcomes for the synthesis of enantioenriched pyrrolidines and γ-lactams of pharmaceutical relevance.

Fragment-Based Drug Discovery Libraries Requiring sp³-Rich, Low-Rotatable-Bond Building Blocks

The target compound’s combination of high sp³ fraction (Fsp³ = 0.58), only 1 rotatable bond, and moderate lipophilicity (LogP 1.725) aligns with lead-likeness metrics (e.g., rotatable bonds ≤3, LogP ≤3) preferred for fragment-based screening collections . Compared to the 2-monosubstituted analogs (4 rotatable bonds), the quaternary compound offers a more constrained 3D pharmacophore with enhanced ligand efficiency potential. The oil physical form also facilitates automated liquid handling for high-throughput screening plate preparation, provided cold storage (−10 °C) infrastructure is available .

Quote Request

Request a Quote for 1-tert-butyl2-methyl2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.